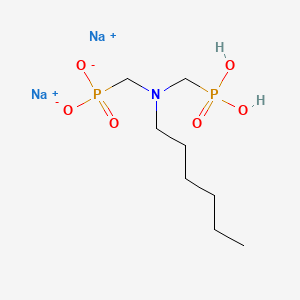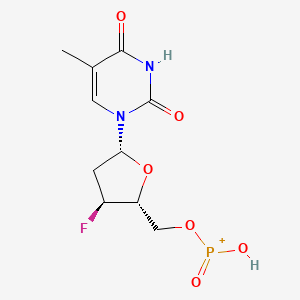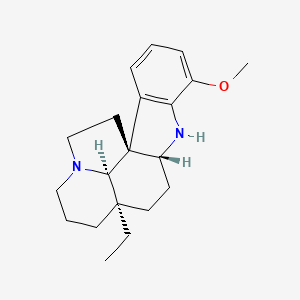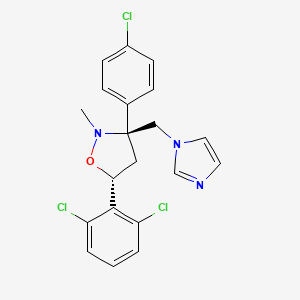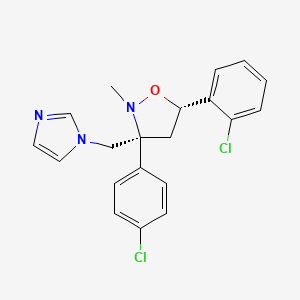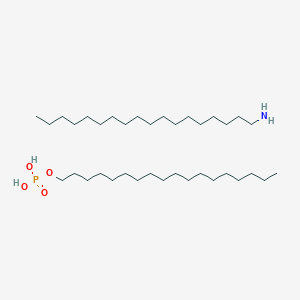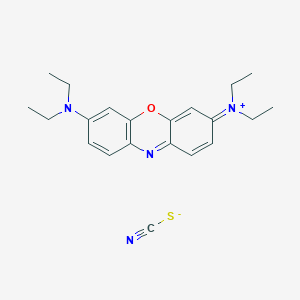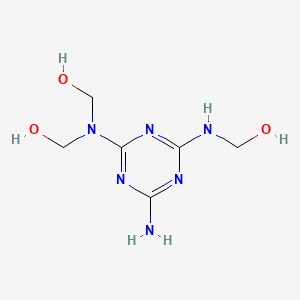
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique triazine ring structure, which is substituted with amino and hydroxymethyl groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with suitable reagents can yield the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing in ethanol with triethylamine as a catalyst are often employed . The process may also include purification steps like recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological research, this compound is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for creating durable materials with specific properties .
Wirkmechanismus
The mechanism by which ((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-methoxypyrimidine: Similar in structure but with a methoxy group instead of a hydroxymethyl group.
2-Amino-4,6-dihydroxypyrimidine: Another related compound with hydroxyl groups at different positions.
Uniqueness
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol stands out due to its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust chemical properties .
Eigenschaften
CAS-Nummer |
38228-20-5 |
|---|---|
Molekularformel |
C6H12N6O3 |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
[[4-amino-6-[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]amino]methanol |
InChI |
InChI=1S/C6H12N6O3/c7-4-9-5(8-1-13)11-6(10-4)12(2-14)3-15/h13-15H,1-3H2,(H3,7,8,9,10,11) |
InChI-Schlüssel |
PYOYNYIKNOJHFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(NC1=NC(=NC(=N1)N)N(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






